molecular formula C17H19N5O6S B2688120 methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034305-48-9

methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2688120
CAS No.: 2034305-48-9
M. Wt: 421.43
InChI Key: AJSBCSYGXZKSQO-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is a sophisticated synthetic compound designed for research applications in agrochemical and pharmaceutical discovery. Its molecular architecture incorporates three privileged pharmacophores—a pyrazole, a 1,2,4-oxadiazole, and a benzenesulfonamide—which are known to confer significant bioactivity and are prevalent in many approved drugs and agrochemicals . The 1-ethyl-1H-pyrazole core is a structure of high interest in medicinal chemistry, serving as a key scaffold in numerous FDA-approved drugs and investigational compounds due to its ability to interact with diverse biological targets . The inclusion of a 1,2,4-oxadiazole ring as a linker enhances the molecule's metabolic stability and influences its electronic distribution, which is a valuable strategy in optimizing drug-like properties. The sulfonamide functional group is a critical motif, extensively utilized for its capacity to inhibit enzymes and engage in specific binding interactions within active sites . In pharmaceutical research, this compound is valuable for investigating new pathways in oncology, given that pyrazole-sulfonamide hybrids have demonstrated promising anticancer activity against various human cancer cell lines . Simultaneously, in agrochemical research, this compound holds potential for the development of novel herbicidal agents. The structural elements are analogous to those found in modern synthetic auxin herbicides , suggesting its utility in exploring new modes of action for weed control. Researchers can leverage this compound as a key intermediate or lead structure for developing novel enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-4-22-10-12(8-18-22)16-20-15(28-21-16)9-19-29(24,25)14-7-11(17(23)27-3)5-6-13(14)26-2/h5-8,10,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBCSYGXZKSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Core Structure Heterocycle(s) Linker Group Ester Group Molecular Weight
Target Compound Methyl benzoate 1,2,4-oxadiazole + pyrazole Sulfamoyl Methyl ~495 g/mol*
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate Isoxazole Phenethylamino Ethyl ~368 g/mol
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate Isoxazole Phenethylthio Ethyl ~384 g/mol
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Methyl benzoate 1,3,4-thiadiazole Methoxy Methyl 369.4 g/mol

*Estimated based on structural formula.

Key Observations :

  • Heterocycles : The target compound’s 1,2,4-oxadiazole-pyrazole system contrasts with isoxazole (I-6273, I-6373) and thiadiazole () cores. Oxadiazoles are electron-deficient, enhancing π-π stacking with aromatic residues in biological targets, while thiadiazoles may offer improved solubility due to sulfur’s polarizability .
  • Linkers: The sulfamoyl group (-SO₂NH-) in the target compound provides hydrogen-bonding capacity, unlike the phenethylamino (I-6273) or thioether (I-6373) linkers, which prioritize lipophilicity or flexibility.

Physicochemical and Electronic Properties

Electronic Effects :

  • This contrasts with the electron-donating methoxy group in ’s compound, which may reduce electrophilicity .
  • The 1-ethyl-pyrazole substituent introduces steric bulk and moderate electron-donating effects, which could hinder or direct binding interactions compared to smaller substituents (e.g., methylisoxazole in I-6273) .

Solubility and Lipophilicity :

  • The target compound’s sulfamoyl linker and polar oxadiazole may improve aqueous solubility relative to I-6373’s thioether or I-6273’s amino linker. However, the ethyl-pyrazole moiety could counterbalance this by increasing hydrophobicity.
  • Thiadiazole-containing analogs () may exhibit higher solubility due to sulfur’s polarizability compared to oxadiazoles .

Biological Activity

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex compound that combines several bioactive moieties, including a pyrazole and an oxadiazole. These structural features suggest potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H33N5O4SC_{23}H_{33}N_{5}O_{4}S with a molecular weight of approximately 475.6 g/mol. The compound contains a methoxy group, a sulfamoyl group, and a pyrazole ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC23H33N5O4SC_{23}H_{33}N_{5}O_{4}S
Molecular Weight475.6 g/mol
InChI KeyVANYAPPEUBPFMA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . For instance, compounds containing the pyrazole structure have been reported to show significant antibacterial and antifungal activities. A study highlighted that certain pyrazolone derivatives demonstrated efficacy against various pathogens, suggesting that this compound may also possess similar properties due to its structural components .

Anti-inflammatory and Analgesic Effects

The presence of the pyrazole moiety is associated with anti-inflammatory and analgesic effects. Pyrazolone derivatives have been traditionally used in therapeutics for pain relief and inflammation reduction . This compound's potential in these areas warrants further investigation through clinical trials.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on related compounds have shown varying toxicity levels in model organisms such as zebrafish embryos. For example, one study found that certain oxadiazole derivatives exhibited low toxicity with an acute toxicity level of 20.58 mg/L . Future studies should evaluate the toxicity of this compound specifically.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis of Benzamide Derivatives : A series of benzamide derivatives containing 1,2,4-oxadiazole moieties were synthesized and evaluated for their antifungal activity. Some compounds showed better efficacy than established fungicides .
  • Pyrazolone Derivatives in Clinical Use : The clinical application of edaravone (a pyrazolone derivative) for brain ischemia illustrates the therapeutic potential of this class . This provides a precedent for exploring similar compounds like this compound in clinical settings.

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